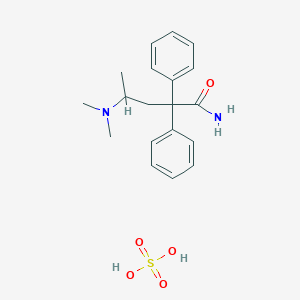

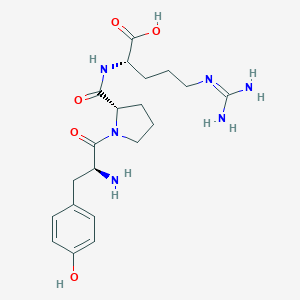

Aminopentamidsulfat

Übersicht

Beschreibung

Oxanamide, also known by its IUPAC name 2-ethyl-3-propyloxirane-2-carboxamide, is a compound with the molecular formula C8H15NO2 and a molar mass of 157.213 g/mol . It is an anxiolytic and muscle relaxant that can produce sedative and hypnotic effects in sufficiently high doses . Oxanamide has been studied for its efficacy in treating anxiety related to premenstrual syndrome, menopause, and other causes .

Wissenschaftliche Forschungsanwendungen

Oxanamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Oxanamid übt seine Wirkungen durch Wechselwirkung mit dem zentralen Nervensystem aus. Es wirkt als Muskelrelaxans und Anxiolytikum und erzeugt bei höheren Dosen sedative und hypnotische Wirkungen . Die genauen molekularen Zielstrukturen und -wege, die an seinem Wirkmechanismus beteiligt sind, werden noch untersucht, aber es wird vermutet, dass es die Neurotransmitteraktivität im Gehirn moduliert .

Wirkmechanismus

Target of Action

Aminopentamide sulfate is a potent antispasmodic agent . It acts as a cholinergic blocking agent for smooth muscle, similar to atropine . .

Mode of Action

As a cholinergic blocking agent, it likely interacts with muscarinic receptors in the smooth muscle, inhibiting the action of acetylcholine and reducing muscle contractions .

Pharmacokinetics

It’s known that aminopentamide sulfate is administered as a sterile solution in water for injection .

Result of Action

The result of Aminopentamide sulfate’s action is a reduction in smooth muscle spasms . This can help alleviate symptoms in conditions such as acute abdominal visceral spasm, pylorospasm, or hypertrophic gastritis .

Biochemische Analyse

Biochemical Properties

Aminopentamide sulfate interacts with various biomolecules, primarily functioning as a smooth-muscle antispasmodic . It reduces the amplitude and tone of colonic contractions and also reduces gastric secretions and gastric acidity . The effects of Aminopentamide sulfate are similar to those of atropine but it is more specific for the gastrointestinal tract and has less mydriatic and salivary effects .

Cellular Effects

Aminopentamide sulfate influences cell function by reducing the amplitude and tone of colonic contractions, thereby controlling vomiting and diarrhea in dogs and cats

Molecular Mechanism

It is known to function as an anticholinergic agent, reducing the amplitude and tone of colonic contractions

Dosage Effects in Animal Models

The effects of Aminopentamide sulfate vary with different dosages in animal models. It is commonly used to treat vomiting, diarrhea, visceral spasm, pylorospasm, or hypertrophic gastritis in dogs and cats

Vorbereitungsmethoden

Oxanamide can be synthesized through various methods. One common approach involves the oxidation of hydrogen cyanide to cyanogen, which is then hydrolyzed . Another method includes the preparation from formamide by glow-discharge electrolysis . These methods are typically used in industrial settings to produce oxanamide on a larger scale.

Analyse Chemischer Reaktionen

Oxanamid durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Oxanamid kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch mit gängigen Reduktionsmitteln reduziert werden.

Substitution: Oxanamid kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Cyclisierung: In Gegenwart bestimmter Katalysatoren kann Oxanamid eine intramolekulare Cyclisierung eingehen, um Oxazoline zu bilden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Katalysatoren wie Indiumtriflat (In(OTf)3) . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab.

Vergleich Mit ähnlichen Verbindungen

Oxanamid kann mit anderen ähnlichen Verbindungen wie Oxamid und Oxazolin verglichen werden:

Oxamid: Oxamid ist das Diamid, das von Oxalsäure abgeleitet ist und als Ersatz für Harnstoff in Düngemitteln verwendet wird. Es hat im Vergleich zu Oxanamid unterschiedliche Anwendungen und chemische Eigenschaften.

Oxazolin: Oxazolin ist ein Heterocyclus, der durch Cyclisierungsreaktionen aus Oxanamid synthetisiert werden kann.

Oxanamid ist einzigartig in seiner Kombination von anxiolytischen und muskelrelaxierenden Eigenschaften, was es sowohl in medizinischen als auch in industriellen Kontexten wertvoll macht.

Eigenschaften

IUPAC Name |

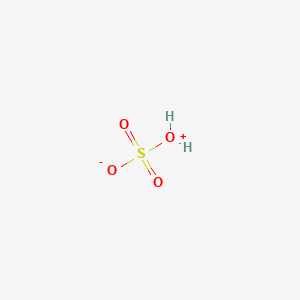

4-(dimethylamino)-2,2-diphenylpentanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O.H2O4S/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5(2,3)4/h4-13,15H,14H2,1-3H3,(H2,20,22);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKOQGPXZRQQHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60-46-8 (Parent) | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7057604 | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35144-63-9, 20701-77-3, 99671-71-3, 60-46-8 | |

| Record name | Benzeneacetamide, α-[2-(dimethylamino)propyl]-α-phenyl-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopentamide sulfate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020701773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-(2-(Dimethylammonio)propyl)-1-oxo-2,2-diphenylethyl)ammonium sulphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide hemisulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099671713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminopentamide sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMINOPENTAMIDE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20P9NI883O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bis[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]mercury](/img/structure/B40939.png)